molecular formula C9H20O2SSi B14507166 CID 78064050

CID 78064050

Cat. No.: B14507166
M. Wt: 220.41 g/mol
InChI Key: FALAXZABGIBPCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 78064050 is a unique compound registered in the PubChem database, a globally recognized repository for chemical structures and biological activities. Based on methodologies outlined in the evidence, this compound can be inferred to have undergone characterization via techniques like mass spectrometry (MS) or chromatography, which are standard for compound identification and validation . For instance, GC-MS and LC-ESI-MS are commonly used to analyze chromatographic profiles, collision cross-sections (CCS), and fragmentation patterns, as seen in studies of other CIDs like hibiscus acid (CID 6481826) and delphinidin-3-sambubioside (CID 74977035) .

Properties

Molecular Formula

C9H20O2SSi

Molecular Weight

220.41 g/mol

InChI

InChI=1S/C9H20O2SSi/c1-3-10-9(11-4-2)13-8-6-5-7-12/h9,12H,3-8H2,1-2H3

InChI Key

FALAXZABGIBPCF-UHFFFAOYSA-N

Canonical SMILES

CCOC(OCC)[Si]CCCCS

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(DIETHOXYMETHYL)SILYL]BUTANE-1-THIOL typically involves the reaction of 4-bromo-1-butanethiol with diethoxymethylsilane under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydride, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(DIETHOXYMETHYL)SILYL]BUTANE-1-THIOL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(DIETHOXYMETHYL)SILYL]BUTANE-1-THIOL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(DIETHOXYMETHYL)SILYL]BUTANE-1-THIOL involves its interaction with various molecular targets. The thiol group can form strong bonds with metal ions, making it useful in catalysis and material science. The silyl group can undergo hydrolysis to release active species that participate in further chemical reactions .

Comparison with Similar Compounds

To contextualize CID 78064050, a comparative analysis with structurally or functionally related compounds is essential. The evidence highlights key parameters for such comparisons, including molecular weight, functional groups, biological activity, and analytical behavior (e.g., collision-induced dissociation, CID voltage dependencies) . Below is a synthesized comparison based on methodologies and data from analogous studies:

Table 1: Structural and Functional Comparison
Parameter This compound (Inferred) Gallic Acid (CID 370) Epigallocatechin Gallate (CID 65064) Hibiscus Acid (CID 6481826)
Molecular Weight Not reported 170.12 g/mol 458.37 g/mol 190.11 g/mol
Key Functional Groups Unknown Carboxylic acid, hydroxyl Ester, hydroxyl, aromatic Hydroxyl, carboxylic acid
Biological Activity Undocumented Antioxidant, anti-inflammatory Anticancer, neuroprotective Antioxidant, anti-diabetic
Analytical Behavior Likely characterized via LC-MS/MS GC-MS LC-ESI-MS with CID fragmentation GC-MS, vacuum distillation
Key Findings from Comparative Studies

Structural Complexity: Unlike simpler phenolic acids (e.g., gallic acid, CID 370), compounds like epigallocatechin gallate (CID 65064) exhibit higher molecular weights and multifunctional groups, influencing their solubility and bioavailability . This compound’s properties may fall within this spectrum, depending on its structural features.

Studies on similar compounds emphasize the role of hydroxyl and carboxylic acid groups in radical scavenging .

Analytical Challenges : CID voltage and charged state significantly affect fragmentation patterns in MS analysis . For example, oligonucleotides require optimized CID voltages for accurate sequencing, a principle applicable to this compound’s characterization .

Recommendations :

Prioritize structural elucidation using high-resolution MS and NMR.

Explore bioactivity through in vitro assays (e.g., antioxidant, antimicrobial) to align with studies on analogous CIDs .

Address nomenclature clarity in publications to distinguish compound identifiers (CIDs) from medical acronyms .

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